molecular formula C9H7NO3S B183205 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione CAS No. 51964-26-2

3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B183205
CAS No.: 51964-26-2
M. Wt: 209.22 g/mol
InChI Key: RFFHYSNSXNZTOJ-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones This compound is characterized by a thiazolidine ring fused with a phenyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-hydroxybenzaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed:

    Oxidation: Formation of 3-(3-oxo-phenyl)-1,3-thiazolidine-2,4-dione.

    Reduction: Formation of 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-diol.

    Substitution: Formation of 3-(3-nitrophenyl)-1,3-thiazolidine-2,4-dione or 3-(3-bromophenyl)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as diabetes and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
  • 3-(2-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
  • 3-(3-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

Comparison: 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is unique due to the position of the hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFHYSNSXNZTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361229
Record name 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51964-26-2
Record name 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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